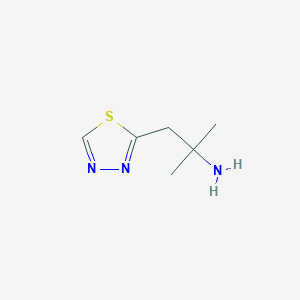

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine

Description

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

2-methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H11N3S/c1-6(2,7)3-5-9-8-4-10-5/h4H,3,7H2,1-2H3 |

InChI Key |

YKOHYLSCJYPZIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NN=CS1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and anticonvulsant agent.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Key Observations :

- The thiazole analog () exhibits reduced electron deficiency compared to the thiadiazole core, altering its reactivity in electrophilic substitution reactions.

- The thioether derivative () may show enhanced binding to metal ions or enzymes due to the sulfur atom’s polarizability .

- Bulky substituents, such as dimethylpropynyl (), reduce solubility but improve thermal stability .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Key Observations :

Table 3: Activity Comparison

Biological Activity

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is a chemical compound featuring a propan-2-amine backbone with a 1,3,4-thiadiazole moiety. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The thiadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C6H11N3S

- Molecular Weight : 157.24 g/mol

The compound's unique structural features contribute to its biological activity. The presence of nitrogen and sulfur atoms within the thiadiazole ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate higher antimicrobial activity compared to standard drugs. The minimum inhibitory concentration (MIC) values for these compounds have been recorded against various bacterial strains.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 62.5 (against S. aureus) |

| 5-Amino-1,3,4-thiadiazole | Anticonvulsant | - |

| 2-Amino-thiazole | Anticancer | - |

The above table summarizes some notable activities associated with structurally related compounds. The specific substitution pattern in this compound may confer distinct pharmacological effects that warrant further investigation.

Anticancer Potential

The cytostatic properties of compounds containing the thiadiazole ring have been documented extensively. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promise as lead compounds for anticancer drug development. Studies have indicated that these derivatives can inhibit cancer cell proliferation effectively.

In one study, certain derivatives exhibited a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk . This suggests that the compound's potential extends beyond antimicrobial activity to include anticancer properties.

Study on Antimicrobial Activity

A study conducted by Olsen et al. highlighted the efficacy of various thiadiazole derivatives against multiple pathogens. The research identified that modifications at the amine group significantly influenced antimicrobial potency. Notably, a p-chlorophenyl derivative demonstrated marginal activity against S. aureus with an MIC value of 62.5 μg/mL .

Evaluation of Anticancer Properties

Another research effort focused on the synthesis and evaluation of new thiadiazole derivatives for their anticancer activity. The study revealed that specific substitutions led to enhanced cytotoxic effects against cancer cell lines, suggesting that the unique structure of this compound could be optimized for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.